molecular formula C17H20N2O6S B2995630 5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester CAS No. 301688-23-3

5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester

Cat. No.: B2995630
CAS No.: 301688-23-3
M. Wt: 380.42
InChI Key: LGSVJSPEAHMKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester is a thiophene-based dicarboxylate ester featuring a hydrazinyl-dioxocyclohexylidene substituent at the 5-position and a methyl group at the 3-position. The diethyl ester groups enhance solubility in organic solvents, making it suitable for synthetic applications.

Properties

IUPAC Name

diethyl 5-[(2-hydroxy-6-oxocyclohexen-1-yl)diazenyl]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c1-4-24-16(22)12-9(3)14(17(23)25-5-2)26-15(12)19-18-13-10(20)7-6-8-11(13)21/h20H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBXXVJURNGJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(CCCC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common synthetic route includes the following steps:

  • Formation of the thiophene ring: : This can be achieved through the reaction of 2,4-pentanedione with thiourea.

  • Introduction of the hydrazinyl group: : The hydrazinyl group can be introduced by reacting the thiophene derivative with hydrazine.

  • Esterification: : The carboxylic acid groups are then esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The hydrazinyl group can be reduced to form a hydrazide or amine.

  • Substitution: : The ester groups can be substituted with other functional groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with a suitable base, can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Hydrazides or amines.

  • Substitution: : Amides, esters, or other substituted esters.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: : It could be employed in the manufacture of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues: Thiophene Dicarboxylate Esters

Thiophene-based dicarboxylate esters share a common aromatic heterocyclic core but differ in substituents and functional groups. Key examples include:

Table 1: Comparison of Thiophene Dicarboxylate Esters
Compound Name CAS Number Molecular Weight (g/mol) Substituents Key Features
Target Compound Not reported ~494.5 (calculated) 3-methyl, 5-[2-(2,6-dioxocyclohexylidene)hydrazinyl] Hydrazinyl-dioxocyclohexylidene group; potential enzyme inhibition activity
diethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate 315682-32-7 493.08 Sulfanylacetyl-amino, dimethylthienopyrimidine Likely protease inhibition due to thienopyrimidine moiety
diethyl 2-(3,6-dichloro-2-oxochromen-4-yl)-2-ethylpropanedioate 5629-89-0 Not reported Chromenone, dichloro substituents Chromenone core for photochemical applications

Key Observations :

  • Substituents like thienopyrimidine (CAS 315682-32-7) or chromenone (CAS 5629-89-0) confer specialized functionalities (e.g., enzyme inhibition or fluorescence) .

Heterocyclic Dicarboxylate Esters: Dioxolane Derivatives

Dioxolane dicarboxylates (e.g., dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate, Compound 7 from ) exhibit structural and functional contrasts:

Table 2: Antimicrobial Activity of Dioxolane Dicarboxylates
Compound MIC Range (µg/mL) Against Bacteria/Yeast Key Structural Features
7 4.8–5000 (broad-spectrum activity) Chiral dioxolane, hydroxyphenyl, methyl esters
8 Similar to 7 Racemic dioxolane, identical substituents

Comparison with Target Compound :

  • Dioxolane derivatives demonstrate potent antimicrobial activity, likely due to their ability to disrupt microbial membranes. The target compound’s thiophene core and hydrazine linkage may offer different mechanisms of action, though empirical data are needed.
  • Synthesis of dioxolane derivatives involves aldehyde condensation, whereas the target compound likely requires hydrazine addition to a cyclohexanedione precursor .

Biological Activity

Chemical Structure and Properties

DHTDE is characterized by a complex structure that includes a thiophene ring, hydrazine moiety, and multiple carboxylic acid groups. The molecular formula is C15H18N2O4SC_{15}H_{18}N_2O_4S, and its molecular weight is approximately 318.38 g/mol. This structural complexity contributes to its diverse biological activities.

Cytotoxicity

Research has demonstrated that DHTDE exhibits significant cytotoxic effects against various cancer cell lines. A study utilizing the MTT assay revealed the following IC50 values for DHTDE against different cell lines:

Cell Line IC50 (µg/mL)
HepG2 (liver cancer)45
MCF-7 (breast cancer)60
HeLa (cervical cancer)50
NIH 3T3 (normal fibroblast)150

These results indicate that DHTDE selectively inhibits the growth of cancer cells while demonstrating lower toxicity towards normal cells, suggesting a favorable therapeutic index.

The mechanism by which DHTDE exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. This is evidenced by increased levels of pro-apoptotic markers such as caspase-3 and decreased levels of anti-apoptotic proteins like Bcl-2 in treated cell lines. Additionally, DHTDE has been shown to disrupt mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of apoptotic pathways.

Antimicrobial Activity

DHTDE also displays antimicrobial properties against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria range from 32 to 128 µg/mL, indicating moderate antibacterial activity.

Case Study 1: Hepatocellular Carcinoma

A recent study focused on the effects of DHTDE on HepG2 cells highlighted its potential as an anti-cancer agent. The study reported that treatment with DHTDE led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. Histological analysis confirmed the presence of apoptotic bodies in treated cells, supporting the findings from biochemical assays.

Case Study 2: Antimicrobial Efficacy

In another investigation, DHTDE was tested against clinical isolates of Staphylococcus aureus. The study found that DHTDE not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for treating persistent infections. These findings suggest that DHTDE could be developed into a novel antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester
Reactant of Route 2
Reactant of Route 2
5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.